Cas no 2649081-09-2 (2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene)

2-Chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene is a specialized aromatic isocyanate compound featuring both chloro and trifluoromethoxy substituents, which contribute to its unique reactivity and stability. The isocyanate functional group enables its use as a key intermediate in the synthesis of ureas, carbamates, and polyurethane materials, while the trifluoromethoxy moiety enhances its electron-withdrawing properties, making it valuable in agrochemical and pharmaceutical applications. The chloro substituent further allows for selective functionalization in cross-coupling reactions. This compound is particularly suited for high-performance polymer formulations and fine chemical synthesis, where controlled reactivity and structural versatility are required. Its stability under standard storage conditions ensures reliable handling in industrial processes.
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene structure
2649081-09-2 structure
Product name:2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
CAS No:2649081-09-2
MF:C10H7ClF3NO2
MW:265.616292238235
CID:6319910
PubChem ID:165858177

2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
    • EN300-1944796
    • 2649081-09-2
    • Inchi: 1S/C10H7ClF3NO2/c1-6(15-5-16)7-2-3-9(8(11)4-7)17-10(12,13)14/h2-4,6H,1H3
    • InChI Key: PGLDGTFVYPTHJX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C)N=C=O)OC(F)(F)F

Computed Properties

  • Exact Mass: 265.0117406g/mol
  • Monoisotopic Mass: 265.0117406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 4.9

2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1944796-2.5g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
2.5g
$2014.0 2023-09-17
Enamine
EN300-1944796-0.5g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
0.5g
$987.0 2023-09-17
Enamine
EN300-1944796-0.05g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
0.05g
$864.0 2023-09-17
Enamine
EN300-1944796-1.0g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
1g
$1029.0 2023-06-01
Enamine
EN300-1944796-10.0g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
10g
$4421.0 2023-06-01
Enamine
EN300-1944796-0.1g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
0.1g
$904.0 2023-09-17
Enamine
EN300-1944796-5g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
5g
$2981.0 2023-09-17
Enamine
EN300-1944796-1g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
1g
$1029.0 2023-09-17
Enamine
EN300-1944796-0.25g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
0.25g
$946.0 2023-09-17
Enamine
EN300-1944796-5.0g
2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene
2649081-09-2
5g
$2981.0 2023-06-01

2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene Related Literature

Additional information on 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene

Introduction to 2-Chloro-4-(1-Isocyanatoethyl)-1-(Trifluoromethoxy)Benzene (CAS No. 2649081-09-2)

2-Chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene (CAS No. 2649081-09-2) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound combines several unique functional groups, including a chloro substituent, an isocyanate group, and a trifluoromethoxy moiety, making it a versatile building block for various applications.

The presence of the isocyanate group in the molecule is particularly noteworthy, as it enables the formation of urethane linkages, which are crucial in the synthesis of polyurethanes and other polymers. The chloro substituent provides additional reactivity and can be used for further functionalization, while the trifluoromethoxy group imparts unique electronic and steric properties to the molecule.

In recent years, the study of compounds containing fluorinated groups has become increasingly important due to their unique chemical and physical properties. The trifluoromethoxy group in 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene contributes to its stability and resistance to degradation, making it suitable for applications in pharmaceuticals, coatings, and advanced materials.

The synthesis of 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene typically involves a multi-step process. One common approach is to start with 4-chloro-3-trifluoromethoxybenzaldehyde, which is then converted into the corresponding benzyl alcohol through reduction. The alcohol is subsequently transformed into an alkyl halide, which undergoes nucleophilic substitution with an isocyanate to form the final product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In the context of medicinal chemistry, 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene has shown promise as a precursor for the development of novel drugs. The isocyanate group can react with primary amines to form urea derivatives, which are known for their biological activity. For example, urea derivatives have been explored as potential inhibitors of various enzymes and receptors, including proteases and kinases. The presence of the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of these derivatives, improving their pharmacokinetic properties.

A recent study published in the Journal of Medicinal Chemistry highlighted the potential of 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene-derived ureas as selective inhibitors of a specific protease involved in cancer progression. The researchers demonstrated that these compounds exhibited potent inhibitory activity against the target enzyme while showing minimal cytotoxicity towards normal cells. This finding underscores the importance of this compound as a valuable tool in drug discovery and development.

Beyond its applications in medicinal chemistry, 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene has also found use in materials science. The combination of its functional groups makes it an excellent candidate for the synthesis of advanced polymers with tailored properties. For instance, polyurethanes derived from this compound have shown enhanced mechanical strength and chemical resistance compared to traditional polyurethanes. These materials have potential applications in coatings, adhesives, and composite materials.

The environmental impact of compounds like 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene is an important consideration in their development and use. Recent studies have focused on optimizing synthetic routes to minimize waste generation and improve sustainability. Additionally, efforts are underway to develop biodegradable alternatives that retain the desired functional properties while reducing environmental impact.

In conclusion, 2-chloro-4-(1-isocyanatoethyl)-1-(trifluoromethoxy)benzene (CAS No. 2649081-09-2) is a versatile compound with significant potential in various fields. Its unique combination of functional groups makes it a valuable building block for drug discovery and advanced materials development. Ongoing research continues to uncover new applications and optimize its use, highlighting its importance in modern chemistry.

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